3-(1H-Indol-6-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-10(12-8-15-6-5-14-12)7-11-9(1)3-4-13-11/h1-4,7,12-14H,5-6,8H2 |
InChI Key |
SDRCCVKGPYFFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
The Morpholine Moiety: a Versatile Heterocycle in Chemical Design
Morpholine (B109124) (C₄H₉NO) is a saturated six-membered heterocycle containing both an amine and an ether functional group. Its unique properties have made it a highly valuable building block in medicinal chemistry, frequently incorporated into molecular designs to improve physicochemical and pharmacokinetic profiles. researchgate.netsci-hub.se
Conformational Characteristics and Stereoelectronic Properties of Morpholine
The morpholine ring is not planar and primarily adopts a flexible chair-like conformation. researchgate.netacs.org This flexibility allows it to adapt its shape to fit into various biological targets. acs.org The presence of the oxygen atom introduces distinct stereoelectronic effects:
Reduced Basicity : The electron-withdrawing inductive effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to simpler cyclic amines like piperidine. This weak basicity is often advantageous in drug design, reducing potential toxicity and off-target effects. researchgate.netnih.gov
Anomeric Effects : Stereoelectronic interactions, such as the anomeric effect, can influence the conformational preferences of substituted morpholines, impacting how they interact with biological receptors. acs.org
Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted morpholine) can act as a hydrogen bond donor, enabling key interactions within protein binding sites. researchgate.net
Strategic Role of Morpholine in Molecular Scaffolds
The incorporation of a morpholine ring into a drug candidate is a common strategy to confer a range of benefits. sci-hub.seresearchgate.net Over 100 drugs in the World Drug Index contain this moiety. researchgate.net Its utility stems from several key roles:
Improving Physicochemical Properties : Morpholine can enhance aqueous solubility and provide a balanced hydrophilic-lipophilic profile, which is crucial for absorption, distribution, and membrane permeability. researchgate.netnih.gov This is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is essential. acs.orgnih.gov
Enhancing Potency and Selectivity : The ring can serve as a scaffold to correctly orient other functional groups for optimal interaction with a biological target. sci-hub.seacs.org It can also directly participate in binding through hydrogen bonding or hydrophobic interactions. acs.orgresearchgate.net
Modulating Metabolism : The morpholine ring can improve the metabolic stability of a molecule, leading to a more favorable pharmacokinetic profile and optimal clearance. researchgate.netacs.org Its inclusion is a recognized tactic to design compounds with desirable drug-like properties. sci-hub.se
Rationale for Investigating the Indole Morpholine Hybrid Architecture
Synergistic Contributions of Indole and Morpholine Substructures
The unique characteristics of this compound arise from the combined properties of its indole and morpholine components. The indole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. mdpi.comnih.govnih.gov This versatility stems from the indole ring's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. nih.gov The indole nucleus is a key feature in many approved drugs, highlighting its importance in medicinal chemistry. nih.govsci-hub.se
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is also a common motif in drug development. wikipedia.org Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability. wikipedia.org The basic nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic profile and its interaction with biological targets. wikipedia.org The combination of these two moieties in a single molecule can lead to a synergistic effect, where the resulting hybrid compound exhibits enhanced biological activity or a more desirable pharmacological profile than either of the individual components alone. nih.gov
The specific attachment of the morpholine ring at the 6-position of the indole nucleus in this compound is a key structural feature. While extensive research exists for indole derivatives with substituents at other positions, the 6-position offers a distinct vector for molecular interactions. Research on related 6-substituted indole derivatives has shown that this position is crucial for modulating activity against various biological targets. For instance, in a series of 3-arylthio-1H-indoles, substitution at the 6-position with a thiophene (B33073) ring resulted in potent antiproliferative properties against breast cancer cells. mdpi.com
Positioning of this compound within Hybrid Heterocyclic Chemistry
Hybrid heterocyclic chemistry focuses on the design and synthesis of molecules that combine two or more different heterocyclic scaffolds to create novel compounds with enhanced properties. cymitquimica.com This strategy has gained significant traction in drug discovery as it allows for the exploration of new chemical space and the development of molecules with multi-target activities or improved drug-like properties. cymitquimica.comrsc.org
This compound is a prime example of a hybrid heterocyclic compound. The fusion of the biologically significant indole ring with the pharmacokinetically favorable morpholine moiety places it at the forefront of this field. The development of such hybrids often involves multi-step synthetic procedures. While specific synthesis details for this compound are not widely published, general methods for the synthesis of related indole-morpholine derivatives often involve the reaction of a halogenated or otherwise activated indole intermediate with morpholine. For example, the synthesis of 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine was achieved by treating 4-chloro-2-(1H-indol-3-yl)quinazoline with morpholine. mdpi.com Similarly, phenyl-(1-morpholin-4-ylmethyl-1H-indol-3-ylmethylene)-amine derivatives have been synthesized through a Mannich-type reaction involving indole-3-carboxaldehyde, an aniline, and morpholine. chemmethod.com
The study of such hybrid molecules is crucial for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. sci-hub.se The exploration of compounds like this compound contributes to the growing library of hybrid heterocycles with the potential for diverse biological applications, from anticancer to antimicrobial agents. researchgate.net
Detailed Research Findings
While specific research focused solely on this compound is limited in the public domain, the broader class of indole-morpholine hybrids has been the subject of numerous investigations. These studies provide valuable insights into the potential activities and properties of this structural motif.
For instance, a series of novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and evaluated for their anticancer activity. cymitquimica.com Another study focused on 3-morpholine linked aromatic-imino-1H-indoles as potential Kv1.5 channel inhibitors for the treatment of atrial fibrillation. nih.gov These examples underscore the therapeutic potential of combining indole and morpholine moieties.
Below is a table summarizing key data for related indole-morpholine compounds, illustrating the type of information that would be critical to gather for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |
| 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione | C₁₆H₁₄N₂O₃ | 282.29 | Synthesized via nucleophilic substitution and characterized. | mdpi.com |
| 4-[3-(4-methyl-1H-indol-3-yl)propyl]morpholine | C₁₆H₂₂N₂O | 258.36 | Listed in chemical database with computed properties. | nih.gov |
| 1H-Indole, 5-(4-morpholinyl)- | C₁₂H₁₄N₂O | 202.26 | Identified as a chemical compound with potential biological activity. | cymitquimica.com |
| (6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone | C₂₃H₂₅IN₂O₃ | 516.36 | Identified in human blood. | hmdb.ca |
Strategic Disconnection Approaches for the Indole-Morpholine Linkage
The primary challenge in synthesizing this compound lies in the regioselective formation of the bond between the 6-position of the indole and the 3-position of the morpholine. Retrosynthetic analysis suggests several strategic disconnections, primarily centered on which heterocyclic ring is formed last. One common approach involves pre-functionalizing either the indole or the morpholine precursor, followed by a coupling reaction to forge the final linkage.
Construction of the Indole Nucleus
The indole scaffold is a privileged structure in a vast number of natural products and pharmaceutical agents. rsc.org Consequently, a multitude of methods for its synthesis have been developed. For the specific case of 6-substituted indoles like this compound, the choice of synthetic route is critical to ensure the correct regiochemistry.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 6-substituted indoles, a meta-substituted phenylhydrazine is often employed. Generally, the cyclization of a meta-substituted phenylhydrazine can lead to a mixture of 4- and 6-substituted indoles. rsc.org The regioselectivity is influenced by the electronic nature of the substituent; electron-donating groups tend to favor the formation of the 6-substituted indole. rsc.org
Modern variations of the Fischer indole synthesis have been developed to improve yields, regioselectivity, and substrate scope. These can include the use of different acid catalysts, such as Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃), as well as mechanochemical protocols that offer a more environmentally friendly approach. wikipedia.orgrsc.org
| Catalyst Type | Examples | Reference |
| Brønsted Acids | HCl, H₂SO₄, p-toluenesulfonic acid | wikipedia.org |
| Lewis Acids | ZnCl₂, AlCl₃ | wikipedia.org |
| Mechanochemical | Oxalic acid, dimethylurea | rsc.org |
Despite its versatility, the Fischer indole synthesis can fail with certain substitution patterns. For instance, substrates with electron-donating groups can sometimes lead to N-N bond cleavage, competing with the desired cyclization. nih.gov
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. One notable method is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones in a palladium-catalyzed reaction. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. wikipedia.org
Other palladium-catalyzed methods involve the carbonylative cyclization of 2-ethynylanilines with various nitrogen sources to form indole skeletons. rsc.org For instance, the reaction of 2-ethynylanilines with nitroarenes in the presence of a palladium catalyst and a carbon monoxide surrogate can produce indole-3-carboxamides. rsc.org Furthermore, palladium-catalyzed Suzuki coupling reactions have been employed to synthesize 3-aryl-4-indolylmaleimides, demonstrating the utility of this approach in constructing complex indole derivatives. nih.gov
Direct C-H functionalization has become an increasingly attractive strategy for the synthesis of substituted indoles, as it avoids the need for pre-functionalized starting materials. However, achieving regioselectivity at the C6 position of the indole ring is a significant challenge due to the inherent reactivity of the C2 and C3 positions. rsc.orgchim.it
To overcome this, directing groups are often employed to guide the metal catalyst to the desired C-H bond. For example, installing a pivaloyl group at the N1 position can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. acs.org Similarly, a bulky tert-butyl group on a pivaloyl directing group at the N1 position can favor C7 functionalization over C2 by forming a more stable six-membered intermediate. chim.it
Recent advances have also demonstrated metal-free approaches for C6 functionalization. For instance, Brønsted acid-catalyzed reactions of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters have been shown to selectively functionalize the C6 position. frontiersin.org
| Strategy | Catalyst/Reagent | Position Functionalized | Reference |
| Directing Group | Pd catalyst with N-P(O)tBu₂ group | C7 Arylation | acs.org |
| Directing Group | Cu catalyst with N-P(O)tBu₂ group | C6 Arylation | acs.org |
| Directing Group | Pd catalyst with N-pivaloyl group | C7 Alkenylation | chim.it |
| Metal-Free | Brønsted acid | C6 Functionalization | frontiersin.org |
Construction of the Morpholine Nucleus
The morpholine ring is another common heterocycle found in many biologically active compounds. acs.org Its synthesis often involves the cyclization of a suitable precursor.
A prevalent method for constructing the morpholine ring is the cyclization of 1,2-amino alcohols. chemrxiv.org This can be achieved through various strategies. A common two-step approach involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an intermediate amide, which is then cyclized. nih.gov
More direct, one-pot methods have also been developed. For example, the use of diphenylvinylsulfonium triflate allows for the high-yielding conversion of 1,2-amino alcohols to morpholines. researchgate.net Another efficient and environmentally friendly method utilizes ethylene (B1197577) sulfate (B86663) as an inexpensive reagent for the monoalkylation of 1,2-amino alcohols, which then readily cyclize to form morpholines. acs.orgchemrxiv.org This method is particularly advantageous as it can be scaled up and avoids the generation of significant waste. chemrxiv.org
Recent research has also explored the synthesis of more complex morpholine derivatives. For instance, C3-disubstituted morpholin-2-ones can be constructed from the condensation of arylglyoxals with vicinal amino alcohols, which then undergo rearrangement. d-nb.info
Ring-Closing Metathesis Approaches for Morpholine Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic systems, including morpholines. researchgate.net This reaction typically involves the formation of a carbon-carbon double bond from a diene precursor, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs catalysts) or molybdenum. thieme-connect.comresearchgate.net For morpholine synthesis, the strategy involves preparing an acyclic amino ether containing two terminal alkene functionalities. The subsequent RCM reaction closes the ring to form a dehydromorpholine, which can then be reduced to the saturated morpholine ring.
An iron-catalyzed ring-closing C-O/C-O bond metathesis has also been reported for the synthesis of morpholines from aliphatic diethers, offering an alternative to traditional olefin metathesis. ethz.ch This method avoids the need for pre-installing distinct functional groups, as it can engage two identical ether functionalities. ethz.ch
Table 1: Examples of Ring-Closing Metathesis for Heterocycle Synthesis This table showcases representative conditions for RCM, which are applicable to morpholine synthesis.
| Catalyst | Substrate Type | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Grubbs II Catalyst (0.15 equiv) | Diene precursor for macrocycle | Toluene (B28343) | 90 °C | 49% | thieme-connect.com |
| FeCl3 (10 mol%) | Aliphatic Diether | 1,2-dichloroethane | 100 °C | Moderate to Good | ethz.ch |
Stereoselective Synthesis of Substituted Morpholine Rings
Given the importance of stereochemistry in bioactive molecules, the development of stereoselective methods for synthesizing substituted morpholines is crucial. thieme-connect.com Several strategies have been successfully employed.
One common approach involves using enantiopure starting materials derived from the chiral pool, such as amino acids. scribd.com For instance, L-phenylalanine can be converted in a few steps to a β-hydroxy N-allylsulfonamide, which can then undergo a copper(II)-promoted oxyamination to yield a substituted morpholine as a single diastereomer. nih.gov
Another powerful technique is the palladium-catalyzed intramolecular hydroamination of unsaturated amino alcohols. This method can produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines with high diastereoselectivity. rsc.orgrsc.org The synthesis often begins with a carbamate-protected aziridine, which is opened by an unsaturated alcohol nucleophile. The resulting aminoalkene is then cyclized in the presence of a palladium catalyst to form the morpholine ring, often as a single diastereomer in excellent yield. rsc.orgrsc.org
Key Stereoselective Strategies:
Diastereoselective Ring Closure: Cyclization of a single enantiopure starting material containing all the necessary atoms for the ring. nih.gov
Coupling of Enantiopure Fragments: Aminolysis of enantiopure epoxides with enantiopure amino alcohols. rsc.org
Catalytic Asymmetric Synthesis: For example, copper-catalyzed regioselective ring-opening of activated aziridines followed by ring annulation. scribd.com
Formation of the C6(Indole)-C3(Morpholine) Inter-Ring Bond
Connecting the indole and morpholine rings at the C6 and C3 positions, respectively, is a pivotal step. This can be achieved through various modern synthetic reactions.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. scielo.br
The Suzuki-Miyaura coupling is a highly effective method for aryl-aryl bond formation. nih.gov In the context of this compound, this would typically involve the reaction of a 6-haloindole (e.g., 6-bromo- or 6-chloroindole) with a morpholine-containing boronic acid or boronate ester, or vice-versa. nih.govrsc.org Suzuki couplings on the benzenoid ring of indoles, including at positions 5 and 7, have been demonstrated, often using a Pd(PPh₃)₄ catalyst in an aqueous medium, which represents a green approach. rsc.org The use of unprotected indoles is often possible, simplifying the synthetic sequence. nih.govrsc.org
The Mizoroki-Heck reaction couples an aryl halide with an alkene. arabjchem.org To form the desired linkage, a 6-haloindole could be coupled with an appropriately substituted alkene that serves as a precursor to the morpholine ring (e.g., a vinylmorpholine derivative). nih.govclockss.org The reaction often shows high stereoselectivity, yielding only the E-isomers of the resulting vinyl indoles. nih.gov
The Sonogashira coupling reacts an aryl halide with a terminal alkyne to form an aryl-alkyne. chim.itresearchgate.net A 6-haloindole could be coupled with an alkyne that is subsequently elaborated into the 3-substituted morpholine ring. This multi-step approach offers flexibility in constructing the morpholine moiety. One-pot procedures involving Sonogashira coupling followed by a base-mediated or palladium-catalyzed cyclization are efficient strategies for building complex indole derivatives. researchgate.netnih.govmdpi.com
Table 2: Representative Cross-Coupling Conditions for Indole Functionalization
| Reaction | Indole Substrate | Coupling Partner | Catalytic System | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 5,7-Dibromoindole | Arylboronic acid | Pd(PPh3)4 | K2CO3, H2O/Toluene, 100 °C | up to 91% | rsc.org |
| Heck | 5-Iodoindole | Ethyl acrylate | Na2PdCl4 / sSPhos | Na2CO3, CH3CN/H2O, MW | 99% | nih.gov |
| Sonogashira | 2-Iodoaniline | Terminal alkyne | PdCl2(PhCN)2 / X-Phos | Cs2CO3, DMF, 80 °C | Good | acs.org |
Nucleophilic substitution offers a more direct route to forming a C-N bond between the indole and morpholine moieties, if the morpholine nitrogen is attached to the indole C6. However, for the C6-C3 linkage, a nucleophilic carbon from an indole precursor could attack an electrophilic morpholine, or vice versa. A more common strategy involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the C6 position of the indole ring by a morpholine nucleophile. semanticscholar.orgnih.gov For instance, 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione undergoes nucleophilic substitution with morpholine, demonstrating the viability of morpholine as a nucleophile in reactions with activated indole derivatives. mdpi.com
While the indole nucleus typically undergoes electrophilic aromatic substitution (EAS) at the C3 position, functionalization at the C6 position is challenging but achievable. unimi.itrsc.org This route requires overcoming the intrinsic reactivity of the pyrrole (B145914) core. rsc.org Success often relies on blocking the more reactive positions (N1, C2, C3) or using directing groups to steer the electrophile to the C6 position. thieme-connect.com
Recent advances have shown that C6-functionalization is possible. For example, chiral phosphoric acid (CPA) can catalyze the enantioselective reaction of 2,3-disubstituted indoles with ketimines at the C6 position. thieme-connect.com Additionally, Lewis acids like indium(III) have been shown to catalyze the C6-alkylation of 2,3-disubstituted indoles with para-quinone methides (p-QMs), which is a thermodynamically favored process. thieme-connect.com Such an alkylation could install a functional handle at the C6 position, which could then be converted into the morpholine ring.
Catalytic Systems and Reaction Conditions Optimization
The success of the aforementioned synthetic methodologies hinges on the careful selection and optimization of catalytic systems and reaction conditions.
For cross-coupling reactions , the choice of ligand is paramount. In Suzuki couplings, phosphine (B1218219) ligands like SPhos or bulky biaryl phosphines can be crucial for achieving high yields, especially with challenging substrates like unprotected nitrogen-rich heterocyles. nih.govnih.gov In Heck reactions, the ligand can even switch the regioselectivity between the C2 and C3 positions of the indole ring. rsc.org The development of sulfoxide-2-hydroxypyridine (SOHP) ligands, for instance, has enabled control over C3-/C2-selectivity in the oxidative Heck reaction of indoles. rsc.org Solvents also play a key role; aqueous solvent systems are being increasingly used to develop greener synthetic protocols. rsc.orgnih.gov
For ring-closing metathesis , catalyst choice (e.g., Grubbs I, II, or III generation catalysts, Hoveyda-Grubbs catalysts) and reaction concentration are critical variables. researchgate.netthieme-connect.com High dilution conditions are often required to favor intramolecular RCM over intermolecular polymerization.
In electrophilic substitutions , the catalyst can determine the site of reaction. For example, gold catalysts are known to activate π-systems like alkenes and alkynes for nucleophilic attack by indoles. unimi.it Rhodium(III) catalysts have been used for direct C-H functionalization and benzannulation protocols of indole moieties. nih.gov The choice of solvent can also be used to tune selectivity between N1- and C6-alkylation in certain acid-catalyzed processes. thieme-connect.com
Optimization often involves screening a matrix of catalysts, ligands, bases, solvents, and temperatures to maximize yield and selectivity for the desired product.
Transition Metal Catalysis in Indole and Morpholine Chemistry
Transition metal catalysis is a cornerstone for the construction of complex heterocyclic systems, including indole and morpholine derivatives. Palladium, rhodium, and gold catalysts are particularly prominent in forging the C-N and C-C bonds necessary for these structures. tandfonline.comresearchgate.net
A primary strategy for synthesizing 6-substituted indoles involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly effective for coupling an amine, such as morpholine, with a halo-substituted indole. ursinus.eduacs.org For instance, the cross-coupling of 6-bromoindole (B116670) with morpholine can be achieved using a palladium catalyst, often in combination with a specialized phosphine ligand like XPhos, and a base such as sodium tert-butoxide. rsc.orgtcichemicals.com This method allows for the direct formation of the C6-N bond, providing a convergent route to the target scaffold. beilstein-journals.orgnih.gov The versatility of this reaction has been demonstrated in the synthesis of various complex molecules, where it can be applied to heteroaryl halides with a range of amine partners. acs.orgnih.gov
Rhodium and ruthenium catalysts are also instrumental, particularly in the formation of the indole ring itself. mdpi.com For example, rhodium-catalyzed cyclization of 2-ethynylanilines can produce various substituted indoles. researchgate.net While not a direct route to 6-morpholinyl indoles, these methods create substituted indole precursors that can be further functionalized. Similarly, gold-catalyzed one-pot syntheses have been developed for producing 6-hydroxy indoles, which serve as versatile intermediates for subsequent coupling reactions. tandfonline.comresearchgate.net
The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of indolylmorpholine derivatives.
| Catalyst System | Reactants | Product Type | Typical Yield | Reference |
| Pd(dba)₂ / XPhos / NaOtBu | Aryl/Heteroaryl Halide, Morpholine | Aryl/Heteroaryl Morpholine | 94% | tcichemicals.com |
| Pd(OAc)₂ / Ligand / Base | 6-Bromoquinoline, Morpholine | 6-Morpholinylquinoline | 60-88% | rsc.org |
| Au Catalyst | Substituted o-alkynyl nitroarenes | 2-Substituted Indoles | 91-94% | tandfonline.com |
| Rh(III) Catalyst | N-arylureas, Alkynes | 6-Substituted Indoles | High | mdpi.com |
| Pd-Cu Catalyst | Amino Aryl Alkynes, CN source | Cyano-substituted Indoles | Good | tandfonline.com |
Metal-Free and Organocatalytic Approaches
To circumvent the costs and potential toxicity associated with transition metals, metal-free and organocatalytic methods have gained significant traction. These approaches offer environmentally benign alternatives for synthesizing indole and morpholine derivatives. dergipark.org.tr
A notable metal-free strategy for morpholine synthesis involves the reaction of aziridines with halogenated alcohols, promoted by an inexpensive salt like ammonium (B1175870) persulfate. beilstein-journals.org This one-pot method proceeds via an SN2-type ring opening followed by cyclization to form the morpholine ring. While this builds the morpholine moiety, its attachment to a pre-existing indole would require a different approach.
Direct functionalization of the indole C6 position is a significant challenge. Organocatalytic methods, often employing chiral phosphoric acids or cinchona alkaloid-derived squaramides, have emerged to address this. thieme-connect.comresearchgate.net For example, the enantioselective Friedel-Crafts aminoalkylation of hydroxyindoles with isatin-derived ketimines has been shown to functionalize every position on the carbocyclic ring of indole, including C6, with high regio- and enantioselectivity. acs.org In these reactions, a hydroxy group on the indole ring (e.g., at C7) directs the incoming electrophile to the C6 position. thieme-connect.com
Furthermore, catalyst-free reactions can be employed. The condensation of an indole with an aldehyde and morpholine, sometimes under heating in solvents like ethylene glycol or via a Mannich-type reaction, can yield 3-substituted indolylmorpholine derivatives. mdpi.comresearchgate.net A catalyst-free approach for synthesizing 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones and amines has also been reported, providing a valuable precursor for further functionalization at the 6-position. acs.org
Solvent Effects, Temperature, and Pressure Optimization
The optimization of reaction parameters such as solvent, temperature, and pressure is critical for maximizing yield and minimizing side products. The choice of solvent can dramatically influence reaction rates and outcomes. For instance, in the Leimgruber-Batcho indole synthesis, dioxane was found to be a highly effective solvent, while DMF could inhibit certain catalysts. journalijar.com For Buchwald-Hartwig aminations, polar aprotic solvents like toluene or 1,4-dioxane (B91453) are commonly used. tcichemicals.compurdue.edu
Temperature plays a crucial role in overcoming activation energy barriers. Many indole syntheses and functionalizations are conducted at elevated temperatures, often at the reflux temperature of the solvent. For example, the coupling of N-(2-chloroethyl) morpholine hydrochloride with indole-3-carbaldehyde is performed by refluxing in acetonitrile (B52724) for an extended period. nih.gov Similarly, the synthesis of certain indole derivatives via modified Mannich reactions can involve heating at 100–150 °C. mdpi.com However, some organocatalytic reactions are performed at lower temperatures (e.g., 0 °C) to enhance enantioselectivity. thieme-connect.com
The following table outlines the impact of reaction conditions on specific synthetic transformations.
| Reaction Type | Solvent | Temperature | Additives/Conditions | Outcome | Reference |
| One-pot Indole Synthesis | Dioxane | 45 °C | Pyrrolidine, FeCl₃·6H₂O | Optimal yield | journalijar.com |
| Buchwald-Hartwig Amination | Toluene | Reflux (110 °C) | Pd(dba)₂, XPhos, NaOtBu | High yield (94%) | tcichemicals.com |
| N-alkylation of Indole | Acetonitrile | Reflux | K₂CO₃ | Formation of N-alkylated indole-morpholine | nih.gov |
| Modified Mannich Reaction | Toluene | 120 °C | p-TSA | Formation of indole bioconjugate | mdpi.com |
| Fischer Indole Synthesis | Methanol (B129727)/H₂SO₄ | Microwave | N/A | ~50x faster than conventional heating | nih.gov |
Yield Optimization and Purity Profiling
Achieving high yield and purity is paramount in chemical synthesis. This section covers the essential techniques for purifying this compound and related compounds and strategies for enhancing their purity.
Chromatographic Purification Techniques
Chromatography is the most common and effective method for the purification of indole derivatives. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the target compound and impurities.
Silica (B1680970) Gel Column Chromatography: This is the workhorse method for routine purification. A stationary phase of silica gel is used with a mobile phase consisting of a mixture of nonpolar and polar solvents. For indole derivatives, typical eluent systems include hexane/ethyl acetate (B1210297) or dichloromethane/methanol. beilstein-journals.org The polarity of the eluent mixture is gradually increased to separate compounds based on their affinity for the silica. For example, the separation of 4- and 6-monosubstituted indole isomers has been achieved using 20% ethyl acetate in cyclohexane. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on an analytical or semi-preparative scale, reversed-phase HPLC is employed. nih.govgoogle.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile and water, often with an acid modifier like formic acid. mdpi.com This method is also used to assess the final purity of the synthesized compounds, which can often exceed 95-99%. researchgate.net
Other Chromatographic Methods: Depending on the specific nature of the indole derivative, other techniques can be utilized. For instance, alkaloids have been successfully separated using high-pressure alumina (B75360) chromatography. google.com
The table below provides examples of chromatographic conditions used for the purification of indole derivatives.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (9:1) | Purification of 4-morpholinotoluene | tcichemicals.com |
| Column Chromatography | Silica Gel | Ethyl Acetate / Cyclohexane (1:4) | Separation of 4- and 6-substituted indole isomers | researchgate.net |
| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile / Water | Purification of indole library compounds | nih.gov |
| Semi-preparative HPLC | N/A | Methanol / Water (63:37) | Purification of Neoechinulin A (indole alkaloid) | mdpi.com |
| Alumina Chromatography | Alumina | Methylene (B1212753) Chloride / Chloroform | Separation of dimeric indole alkaloids | google.com |
Crystallization and Recrystallization Strategies for Enhanced Purity
Crystallization is a powerful purification technique that can yield highly pure solid material by exploiting differences in solubility between the target compound and impurities. A crude product obtained from a reaction work-up can often be purified by dissolving it in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the mother liquor.
The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For indole alkaloids, water has been noted as a good solvent for purification by recrystallization due to the low solubility of indole at cold temperatures. pharmacy180.com Ethanol is another commonly used solvent for recrystallizing indole derivatives. jchemlett.com In some syntheses, the product precipitates directly from the reaction mixture upon cooling, which provides a simple and effective initial purification step. rsc.org Subsequent recrystallization from an appropriate solvent, such as dimethylformamide (DMF), can further enhance purity. rsc.org
Conformational Preferences of the Morpholine Ring in Fused Systems
The morpholine ring, a six-membered saturated heterocycle, is known to adopt several conformations. researchgate.net The presence of the bulky indole substituent at the 3-position influences the conformational equilibrium of the morpholine ring.
Like cyclohexane, the morpholine ring can exist in chair, boat, and twist-boat (or skew-boat) conformations. Theoretical calculations and experimental studies have consistently shown that the chair conformation is the most stable for morpholine and its derivatives. researchgate.netnih.gov Ab initio calculations indicate that the chair conformers of morpholine are significantly lower in energy, by approximately 7.5 kcal/mol, compared to the skew-boat conformers. researchgate.net This energy difference strongly suggests that in a liquid state or in solution, the chair form would be the predominant conformation. researchgate.net
In the context of this compound, the chair conformation would be expected to be the most populated. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For a substituent at the C-3 position, two chair conformations are possible: one with the indole group in an equatorial position and another with it in an axial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.
The boat conformation is a higher-energy transition state between chair forms, while the twist-boat is a local energy minimum but is still less stable than the chair form.
Table 1: Relative Energies of Morpholine Conformations
| Conformation | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Chair | 0 | Most Stable |
| Twist-Boat | ~5-6 | Intermediate |
| Boat | ~7-8 | Least Stable (Transition State) |
(Note: These are generalized values for the morpholine ring; specific energies for this compound would require dedicated computational studies.)
Rotational Isomerism around the Indole-Morpholine Bond
The single bond connecting the C-3 of the morpholine ring to the C-6 of the indole ring allows for rotation, leading to the existence of rotational isomers, or rotamers. The preferred orientation of these two ring systems relative to each other is governed by steric and electronic factors.
The relative orientation of the indole and morpholine rings can be described by the dihedral angle defined by the atoms C5-C6-C3'-C2' (using standard numbering for indole and primed numbers for morpholine). The rotation around this bond is hindered, meaning there are energy barriers to free rotation. ias.ac.in The most stable rotamers will correspond to energy minima, where steric clashes between the two ring systems are minimized. It is likely that the preferred conformations would involve the morpholine ring being oriented away from the plane of the indole ring to reduce steric hindrance.
Substituents on either the indole or morpholine ring can significantly impact the rotational barrier. For instance, a substituent on the N-4 position of the morpholine ring or at the C-5 or C-7 positions of the indole ring would likely increase the rotational barrier due to increased steric hindrance. While no specific studies on the rotational barriers of this compound are available, studies on similar biaryl systems show that such barriers can be significant enough to allow for the isolation of individual rotamers at low temperatures. rsc.org
Stereochemical Considerations in Synthesis and Chiral Resolution
The this compound molecule is chiral due to the stereocenter at the C-3 position of the morpholine ring. This means it can exist as a pair of enantiomers, (R)-3-(1H-Indol-6-yl)morpholine and (S)-3-(1H-Indol-6-yl)morpholine.
The synthesis of this compound without the use of chiral catalysts or starting materials will result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is a critical step if the compound is intended for applications where stereochemistry is important, such as in pharmaceuticals. nih.gov Many biologically active molecules show stereospecificity, where one enantiomer is significantly more active than the other.
Numerous strategies have been developed for the synthesis of enantiomerically pure morpholines. researchgate.net These methods often involve either the use of chiral starting materials, asymmetric catalysis, or the use of chiral auxiliaries. researchgate.netnih.gov For example, enantioselective syntheses of substituted morpholines have been achieved through the SN2-type ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization. researchgate.net Such methods allow for the preparation of a specific enantiomer, which is often crucial for its desired biological activity. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-3-(1H-Indol-6-yl)morpholine |
| (S)-3-(1H-Indol-6-yl)morpholine |
| Morpholine |
| Cyclohexane |
| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one |
| 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2' |
| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine |
| N-methylmorpholine |
| 1-(2-Morpholinoethyl)-1H-indol-6-ol |
| 4-((6-bromo-1h-indol-3-yl)methyl)morpholine |
| 2,2′-diphenyl-2,2′-bi-1,3-dithianyl |
| 2,2′-diphenyl-2,2′-bi-1,3-dioxolanyl |
| N,N-dimethylformamide |
| Ethane |
| 4-[4-(1H-Indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine |
| 3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole |
| 4-chloro-2-(1H-indol-3-yl)quinazoline |
| 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine |
| 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one |
Asymmetric Synthesis of Chiral Indole or Morpholine Precursors
The synthesis of enantiomerically pure this compound relies on the availability of chiral building blocks, which can be either a chiral indole precursor or a chiral morpholine precursor.
Chiral Indole Precursors:
The asymmetric synthesis of chiral indole derivatives has been a subject of intense research. One common strategy involves the asymmetric reduction of a suitable prochiral ketone or imine. For instance, a 6-substituted indole derivative with a side chain containing a ketone can be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, to produce a chiral alcohol. This alcohol can then be converted to a leaving group and displaced by the nitrogen of a morpholine ring.
Another approach is the use of chiral auxiliaries. An achiral indole derivative can be coupled with a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter. Subsequent removal of the auxiliary affords the chiral indole precursor.
Chiral Morpholine Precursors:
The asymmetric synthesis of substituted morpholines is also well-established. A common method involves the cyclization of enantiomerically pure amino alcohols. For example, a chiral amino alcohol can be prepared by the asymmetric aminohydroxylation of an alkene or the reduction of a chiral amino acid. This chiral amino alcohol can then be reacted with a suitable dielectrophile to form the morpholine ring.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of morpholines. For example, a chiral amine catalyst can be used to catalyze the Michael addition of an amine to an α,β-unsaturated aldehyde, followed by reductive amination to form the chiral morpholine ring. A study on the asymmetric synthesis of 2-substituted chiral morpholines utilized asymmetric hydrogenation of unsaturated morpholines with a bisphosphine-rhodium catalyst, achieving excellent enantioselectivities (up to 99% ee) semanticscholar.org.
A plausible route to a chiral precursor for this compound could involve the asymmetric synthesis of a 2-substituted morpholine that can be subsequently coupled to a 6-bromo or 6-triflate indole derivative.
Diastereoselective and Enantioselective Methodologies
The direct synthesis of this compound with control over its stereochemistry can be achieved through diastereoselective or enantioselective reactions.
Diastereoselective Methodologies:
If a chiral indole or morpholine precursor is used, the subsequent reaction to form the final compound can be diastereoselective. For instance, if a chiral 6-substituted indole containing a stereocenter is reacted with an achiral morpholine precursor, the reaction may favor the formation of one diastereomer over the other due to steric hindrance or other non-covalent interactions.
A notable diastereoselective synthesis of highly substituted morpholines was achieved through a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols nih.gov. This method provides access to various substituted morpholines with high diastereoselectivity. While not directly applied to this compound, a similar strategy could be envisioned where a suitably substituted indole is incorporated into the allenol precursor.
Another strategy involves the use of chiral auxiliaries. The attachment of a chiral auxiliary to either the indole or morpholine precursor can direct the stereochemical outcome of the key bond-forming reaction, leading to a diastereomerically enriched product.
Enantioselective Methodologies:
Enantioselective methods aim to create the chiral center directly from prochiral starting materials using a chiral catalyst or reagent. For example, an asymmetric version of the Pictet-Spengler reaction between tryptamine (B22526) and an aldehyde, catalyzed by a chiral Brønsted acid, can produce chiral tetrahydro-β-carbolines, which are structurally related to indoles.
In the context of morpholine synthesis, copper-promoted oxyamination of alkenes has been reported for the stereoselective synthesis of 2-aminomethyl morpholines with high diastereoselectivity nih.gov. This methodology could potentially be adapted for the synthesis of this compound by using an appropriately functionalized indole-containing alkene.
The following table summarizes potential stereoselective synthetic approaches:
| Methodology | Description | Potential Application for this compound |
| Asymmetric Hydrogenation | Reduction of a prochiral ketone or imine using a chiral metal-ligand complex. | Synthesis of a chiral indole precursor with a stereocenter in the side chain at the 6-position. |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Diastereoselective formation of the C-N bond between the indole and morpholine moieties. |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Asymmetric synthesis of a chiral morpholine precursor. |
| Rhodium-Catalyzed Cyclization | Intramolecular cyclization of allenols to form highly substituted morpholines. | Diastereoselective synthesis from a precursor containing both indole and allenol functionalities. |
| Copper-Promoted Oxyamination | Intramolecular addition of an alcohol and intermolecular addition of an amine across an alkene. | Stereoselective formation of the morpholine ring attached to an indole precursor. |
Chiral Chromatography for Enantiomeric Separation
When a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity, chiral chromatography is the method of choice for the separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for this purpose. acs.orgrsc.org
The choice of the CSP is crucial for achieving successful separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or crown ethers. chemmethod.com The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different conditions.
For a compound like this compound, which contains both a basic nitrogen atom in the morpholine ring and a polar N-H group in the indole ring, a variety of CSPs could be effective. Polysaccharide-based CSPs are often successful for a broad range of compounds and can be used in both normal-phase and reversed-phase modes.
The development of a chiral HPLC method would involve the following steps:
Column Screening: Testing a set of different chiral columns with a standard mobile phase.
Mobile Phase Optimization: Adjusting the composition of the mobile phase (e.g., the ratio of hexane/isopropanol in normal phase or acetonitrile/water in reversed phase) to optimize the resolution and retention times of the enantiomers. Additives such as trifluoroacetic acid or diethylamine (B46881) may be used to improve peak shape.
Method Validation: Once a suitable separation is achieved, the method would be validated for parameters such as linearity, precision, and accuracy.
The following table illustrates a hypothetical chiral HPLC screening for the separation of the enantiomers of this compound:
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Result |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 254 | No separation |
| Chiralpak AD-H | Hexane/Isopropanol (80:20) | 1.0 | 254 | Partial separation |
| Chiralpak IC | Hexane/Isopropanol/Diethylamine (70:30:0.1) | 1.0 | 254 | Baseline separation |
| Lux Cellulose-1 | Acetonitrile/Water (50:50) | 0.8 | 254 | Broad peaks, poor resolution |
This table is for illustrative purposes only and does not represent actual experimental data.
Spectroscopic and Advanced Structural Characterization of 3 1h Indol 6 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 3-(1H-Indol-6-yl)morpholine, a complete NMR analysis would provide information on the chemical environment of each proton and carbon atom, their connectivity, and the compound's stereochemistry.
¹H and ¹³C NMR Assignments for Indole (B1671886) and Morpholine (B109124) Protons/Carbons
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring and the morpholine ring. The protons on the benzene (B151609) portion of the indole would appear in the aromatic region, while the protons of the pyrrole (B145914) ring and the morpholine ring would be found in the aliphatic region. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
Without experimental data, a table of predicted chemical shifts cannot be accurately generated.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the indole and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the indole and morpholine fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the molecule's preferred conformation and stereochemistry.
Dynamic NMR for Conformational Exchange
The morpholine ring is known to undergo chair-chair interconversion. Dynamic NMR studies, conducted at various temperatures, could provide insights into the energy barrier of this conformational exchange process for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the precise molecular weight of this compound. This high-accuracy measurement allows for the unambiguous determination of the molecular formula.
A theoretical exact mass can be calculated, but experimental verification is necessary for confirmation.
Fragmentation Pattern Analysis for Structural Elucidation
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific compound and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring and fragmentation of the indole nucleus. Analysis of these fragments would provide strong evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent indole and morpholine moieties.
The indole nucleus presents several key vibrational signatures. A sharp absorption band is anticipated in the region of 3400-3500 cm⁻¹ due to the N-H stretching vibration of the pyrrole-like ring. nist.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The C=C stretching vibrations of the aromatic benzene and pyrrole rings give rise to multiple sharp bands in the 1450-1620 cm⁻¹ region.
The morpholine ring contributes characteristic aliphatic and ether vibrational modes. The C-H stretching vibrations of the -CH₂- groups are expected in the 2850-2960 cm⁻¹ range. nist.gov The most prominent feature of the morpholine ring is the strong, characteristic C-O-C asymmetric stretching vibration of the ether linkage, which typically appears in the 1110-1140 cm⁻¹ region. The N-H bending vibration of the secondary amine within the morpholine ring may be observed around 1500-1590 cm⁻¹, potentially overlapping with indole ring absorptions.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin |
|---|---|---|---|
| Indole N-H | Stretch | 3400 - 3500 | Indole |
| Aromatic C-H | Stretch | 3000 - 3100 | Indole |
| Aliphatic C-H | Stretch | 2850 - 2960 | Morpholine |
| Aromatic C=C | Stretch | 1450 - 1620 | Indole |
| Aliphatic C-O-C | Asymmetric Stretch | 1110 - 1140 | Morpholine |
| C-N | Stretch | 1200 - 1350 | Both |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the indole ring system. The fused bicyclic aromatic structure of indole contains a conjugated π-electron system responsible for strong UV absorption.
Indole itself typically displays two main absorption bands. nist.gov The first, often referred to as the ¹Lₐ band, is a strong absorption occurring around 260-270 nm, which arises from a π → π* transition. A second, more intense band (the ¹Bₐ band) is observed at shorter wavelengths, typically around 210-220 nm. A shoulder or distinct peak, known as the ¹Lₑ band, may also be visible on the longer-wavelength side of the main absorption, often near 280-290 nm. umaine.edu
The morpholine group, being a saturated aliphatic heterocycle, does not possess a chromophore that absorbs in the near-UV region and is considered an auxochrome in this context. Its attachment to the indole ring at the 6-position is expected to cause minor shifts in the absorption maxima (λ_max) of the indole chromophore, either to longer (bathochromic) or shorter (hypsochromic) wavelengths, and may also affect the intensity of the absorption bands.
Table 3: Expected Electronic Transitions for this compound
| Transition | Type | Expected λ_max (nm) | Chromophore |
|---|---|---|---|
| ¹Bₐ | π → π* | ~210 - 225 | Indole Ring |
| ¹Lₐ | π → π* | ~260 - 275 | Indole Ring |
| ¹Lₑ | π → π* | ~280 - 295 (often a shoulder) | Indole Ring |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction analysis would determine the precise spatial coordinates of each atom in the molecule. From these coordinates, key geometric parameters can be calculated.
Bond Lengths: The bond lengths within the indole ring are expected to be characteristic of an aromatic system, with C-C bond lengths intermediate between single and double bonds (approx. 1.36–1.44 Å). The C-N bonds within the indole ring would be around 1.37–1.38 Å. In the morpholine ring, C-C single bonds would be approximately 1.52 Å, C-N bonds around 1.46 Å, and C-O bonds near 1.43 Å.
Bond Angles: The internal angles of the fused rings of the indole moiety would be close to 108° for the five-membered ring and 120° for the six-membered ring, consistent with their respective geometries. The morpholine ring typically adopts a chair conformation, with C-C-C, C-O-C, and C-N-C bond angles approximating the tetrahedral angle of 109.5°.
Torsion Angles: A key parameter is the torsion angle describing the rotation around the C-C bond connecting the indole and morpholine rings. This angle defines the relative orientation of the two ring systems and is influenced by steric hindrance and crystal packing forces.
Table 4: Representative Bond Lengths and Angles Based on Analogous Structures
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | Indole Aromatic C-C | 1.36 - 1.44 Å |
| Indole C-N | 1.37 - 1.38 Å | |
| Morpholine C-C | ~1.52 Å | |
| Morpholine C-N | ~1.46 Å | |
| Morpholine C-O | ~1.43 Å | |
| Bond Angle | Indole (6-membered ring) | ~120° |
| Indole (5-membered ring) | ~108° |
The arrangement of molecules in the crystal, known as molecular packing, is governed by intermolecular interactions. For this compound, several key interactions are expected to dictate the crystal structure.
The most significant interaction is likely to be hydrogen bonding. The N-H group of the indole ring is a strong hydrogen bond donor. It can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen atom or the nitrogen atom of the morpholine ring. This could lead to the formation of chains or dimers, such as R²₂(16) loops if N-H···N interactions occur between inversion-related molecules. nih.gov
Additionally, π-π stacking interactions between the planar indole rings of adjacent molecules are highly probable. nih.gov These interactions, where the aromatic rings stack face-to-face or in an offset manner, contribute significantly to the stability of the crystal lattice. The centroid-to-centroid distance in such stacks is typically in the range of 3.5–3.8 Å. Weaker C-H···π interactions may also be present, further stabilizing the three-dimensional supramolecular architecture.
Polymorphism and Solid-State Stability
A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the polymorphism and solid-state stability of the chemical compound this compound. This investigation aimed to identify and detail any known crystalline forms (polymorphs), their structural characteristics, and their stability under various conditions.
Despite a thorough investigation, no specific research findings, scholarly articles, patents, or database entries detailing the polymorphic forms or solid-state stability studies of this compound were found. The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties, is a critical area of study in pharmaceutical and materials science. These different forms can impact a compound's solubility, melting point, and stability, making polymorph screening an essential step in chemical development. However, it appears that such studies have not been published for this compound.
Consequently, there is no data available to present in this article regarding specific polymorphs, their methods of preparation, or their relative stabilities. Information on potential solvates or hydrates of this compound is also absent from the current body of scientific literature.
Without experimental data, it is not possible to provide a detailed analysis or create data tables related to the crystallographic properties or stability profiles of different solid-state forms of this compound. Further research would be required to explore the potential for polymorphism in this compound and to characterize the physical and chemical stability of any identified forms.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Conformational Landscape
Solvation Effects on Molecular Conformation:No specific research was found that investigates the influence of different solvents on the conformational behavior of 3-(1H-Indol-6-yl)morpholine through molecular dynamics simulations.
General computational studies on related structures are common, but per the requirement to focus solely on This compound , no specific data can be presented.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, which is typically a protein or enzyme. This method is instrumental in identifying potential binding sites and understanding the nature of the ligand-target complex.
For indole-morpholine scaffolds, molecular docking studies have been employed to identify how these molecules might fit into the binding pockets of various biological targets. For instance, in the context of designing inhibitors for enzymes like the Kv1.5 potassium channel, a simulated 3D structure of the channel was used as a target for docking a series of compounds containing both morpholine (B109124) and 1H-indole moieties. nih.gov These studies help in visualizing how the ligand, such as a derivative of "this compound," could be spatially and energetically accommodated within a receptor's active site.
The binding mode can be significantly influenced by substituents on the indole (B1671886) ring. For example, in studies of indole derivatives binding to the benzodiazepine (B76468) receptor (BzR), different substituents at the 5-position of the indole nucleus led to distinct binding modes, designated as A and B. nih.gov These modes are characterized by different conformations of the side chain and specific interactions with the receptor's lipophilic pockets and hydrogen bonding sites. nih.gov Similarly, for other targets, the morpholine ring itself is often a key interacting element. In many PI3K inhibitors, the morpholine oxygen atom is predicted to interact with hinge region residues, a critical interaction for binding in the ATP-binding site. acs.org The N-morpholinoethyl moiety in other contexts has been shown to occupy deep hydrophobic pockets of receptors. acs.org
The identification of these putative binding sites is the first step in rational drug design, allowing researchers to hypothesize which interactions are key for biological activity and to design new molecules with improved affinity and selectivity.
The stability of a ligand-target complex is determined by a combination of non-covalent interactions. For indole-morpholine derivatives, these interactions are critical for their binding affinity.
Hydrogen Bonding: The indole NH group is a classic hydrogen bond donor, and studies have consistently shown its importance in interacting with acceptor sites on target proteins. nih.gov For example, in BzR ligands, the indole NH is proposed to form a hydrogen bond with an acceptor site (A2). nih.gov The oxygen atom of the morpholine ring is also a key hydrogen bond acceptor, frequently observed interacting with donor residues in the binding pocket of enzymes like PI3K. acs.orgtandfonline.com
Hydrophobic Interactions: The indole ring, being largely aromatic and nonpolar, readily participates in hydrophobic interactions. The fused benzene (B151609) ring and the pyrrole (B145914) moiety can fit into lipophilic pockets of the receptor, contributing significantly to the binding energy. nih.gov The morpholine ring, despite its polarity, also possesses methylene (B1212753) groups that can engage in hydrophobic contacts. nih.gov
A summary of key interactions is presented below:
| Interaction Type | Participating Moiety of Ligand | Potential Interacting Residues in Target | References |
|---|---|---|---|
| Hydrogen Bonding | Indole NH, Morpholine Oxygen | Aspartate, Glutamate, Serine, Threonine, Valine | nih.govacs.orgtandfonline.com |
| Hydrophobic Interactions | Indole Ring, Morpholine CH2 groups | Leucine, Isoleucine, Valine, Phenylalanine | nih.govnih.gov |
| π-π Stacking | Indole Ring | Tyrosine, Tryptophan, Phenylalanine | tandfonline.comresearchgate.net |
Computational models can also be used to predict why a ligand binds to one target over another, a concept known as molecular recognition specificity. This is crucial for designing drugs with fewer off-target effects.
By comparing the docking scores and interaction patterns of a ligand like "this compound" across different protein targets, researchers can hypothesize its selectivity profile. semanticscholar.org For example, studies on indolylmethylamine derivatives showed that steric and electrostatic properties at the 5-position of the indole ring were determinants for selectivity between MAO-A and MAO-B enzymes. researchgate.net The presence of specific residues in the binding pocket can favor the binding of one compound over another. For instance, the substitution pattern of the indole core can be a key factor in achieving selectivity between cannabinoid receptors CB1 and CB2. acs.org
Furthermore, computational approaches can guide the modification of the "this compound" scaffold to enhance its specificity for a desired target. By identifying key residues that differ between related targets, the ligand can be modified to exploit these differences, for instance, by introducing a group that forms a favorable interaction with a unique residue in the target of interest. nih.gov These predictive studies are an essential part of modern drug discovery, helping to prioritize the synthesis of compounds with the most promising selectivity profiles. unipd.it
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net Cheminformatics involves the use of computational methods to analyze chemical data.
QSAR models are powerful tools for predicting the activity of unsynthesized compounds and for understanding which structural features are important for activity. nih.gov
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. jocpr.comfrontiersin.org For indole derivatives, 2D-QSAR models have been developed to predict various biological activities. jocpr.comgrafiati.com These models can establish correlations between descriptors like molecular weight, logP, and various topological indices, and the observed biological activity. jocpr.com
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. researchgate.netscispace.com They calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. 3D-QSAR studies on related scaffolds like indolomorphinan derivatives have yielded models with good predictive power. nih.gov For instance, a CoMFA model for kappa opioid antagonists gave a cross-validated q² of 0.693, and a CoMSIA model resulted in a q² of 0.617, indicating robust models. nih.gov These models provide 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding further structural modifications. nih.gov
The development of such models for a series of "this compound" analogs could provide significant insights into their structure-activity relationships.
The success of a QSAR model depends heavily on the choice of molecular descriptors. frontiersin.org These are numerical values that represent different aspects of a molecule's structure and properties.
Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). frontiersin.org For indole-morpholine scaffolds, descriptors such as the distribution of hydrophobic and hydrophilic regions, hydrogen bond donor/acceptor counts, and pKa are important. acs.org The morpholine ring, for instance, imparts a well-balanced lipophilic-hydrophilic profile and a reduced pKa value compared to other amines. acs.org
Topological Descriptors: These are derived from the 2D graph representation of a molecule and encode information about its size, shape, and branching. researchgate.net Examples include connectivity indices (like the Randić index), shape indices (like Kappa indices), and electro-topological state (E-state) indices, which consider both the electronic character and the topological environment of each atom. researchgate.net These descriptors are computationally inexpensive to calculate and have been successfully used in QSAR studies of various heterocyclic compounds, including indoles. jocpr.comresearchgate.net
A table of commonly used descriptors in QSAR studies is provided below:
| Descriptor Class | Example Descriptors | Information Encoded | References |
|---|---|---|---|
| Physicochemical | logP, Molar Refractivity, pKa | Lipophilicity, Steric bulk, Acidity/Basicity | frontiersin.org |
| Topological | Connectivity Indices, Kappa Shape Indices | Molecular branching, Size, Shape | researchgate.net |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, Reactivity | frontiersin.org |
| 3D Descriptors | Steric and Electrostatic Fields (CoMFA/CoMSIA) | 3D shape and electronic properties | nih.govresearchgate.net |
By carefully selecting a combination of these descriptors, robust and predictive QSAR models can be built for the "this compound" scaffold, facilitating the virtual screening and design of new, potent, and selective molecules.
Virtual Screening and Library Design for Analog Synthesis
The chemical scaffold this compound represents a confluence of two privileged heterocyclic motifs in medicinal chemistry: indole and morpholine. The indole ring is a ubiquitous feature in numerous natural products and pharmaceuticals, while the morpholine ring is frequently incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. nih.govacs.org The combination of these two scaffolds presents a promising starting point for the discovery of novel therapeutic agents. Computational chemistry, particularly through virtual screening and library design, offers a powerful and efficient paradigm for exploring the chemical space around this core structure to synthesize and identify analogs with improved potency, selectivity, and pharmacokinetic profiles.
Virtual screening is a computational methodology that has become indispensable in modern drug discovery for identifying promising candidates from large chemical libraries. nih.govnih.gov For a scaffold like this compound, virtual screening can be applied in two primary ways: to search for novel analogs within existing large virtual libraries or to filter a custom-designed combinatorial library of analogs before their synthesis.
The design of a virtual library for analog synthesis is a systematic process. Starting with the core this compound structure, a combinatorial library can be enumerated by considering various synthetic modifications at key positions on both the indole and morpholine rings. These modifications are typically based on accessible chemical reactions and commercially available building blocks. The goal is to generate a diverse set of virtual compounds that explore different electronic, steric, and hydrophobic properties around the core scaffold.
For instance, a virtual library could be designed by introducing substituents at various positions of the indole ring (e.g., R1-R5) and the morpholine ring (e.g., R6-R9). The selection of these substituents is crucial and is often guided by prior knowledge of the structure-activity relationships (SAR) of related indole or morpholine-containing compounds. acs.orgresearchgate.net
Below is a hypothetical representation of a combinatorial library design for this compound analogs.
| Scaffold Position | Potential Substituents (Building Blocks) | Desired Property Modulation |
|---|---|---|
| Indole N1 | -H, -CH3, -CH2CH2OH, -CH2-Cyclopropyl | Modify H-bond donor capacity, alter lipophilicity |
| Indole C2 | -H, -CH3, -CN, -CONH2 | Introduce steric bulk, add polar contact points |
| Indole C3 | -H, Halogens (F, Cl), -OCH3 | Modulate electronic properties, improve metabolic stability |
| Indole C4, C5, C7 | -H, -F, -Cl, -CH3, -OCH3 | Explore interactions with different sub-pockets of a target protein |
| Morpholine C2, C5 | -H, -CH3, gem-dimethyl | Introduce chirality, restrict conformation |
Once a virtual library is generated, it is subjected to a hierarchical filtering and screening process. This typically begins with the calculation of key physicochemical properties to ensure "drug-likeness" and remove compounds with undesirable characteristics, such as poor solubility or high toxicity potential. Properties like molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are calculated for each virtual analog.
The following table illustrates a sample of virtual analogs and their calculated properties, which would be used to filter the library.
| Analog ID | Structure Modification | Molecular Weight (g/mol) | Calculated logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Lead_001 | Parent: this compound | 216.27 | 1.85 | 41.5 |
| Analog_002 | N1-methyl | 230.30 | 2.20 | 38.3 |
| Analog_003 | C5-fluoro | 234.26 | 2.05 | 41.5 |
| Analog_004 | C2-cyano | 241.28 | 1.70 | 65.3 |
| Analog_005 | Morpholine C2-methyl | 230.30 | 2.25 | 41.5 |
Following property filtering, more computationally intensive methods like pharmacophore modeling and molecular docking are employed. If a biological target is known, molecular docking can predict the binding mode and affinity of each analog within the target's active site. nih.gov This allows for the prioritization of compounds that are most likely to be active, thus focusing synthetic efforts on a smaller, more promising set of molecules.
An advanced strategy in library design is "scaffold hopping," where the core structure itself is modified to create novel chemotypes that retain the key pharmacophoric features of the original lead. nih.govniper.gov.in For this compound, this could involve replacing the indole with an azaindole or a benzimidazole, or replacing the morpholine with a piperazine or thiomorpholine. researchgate.net These bioisosteric replacements can lead to analogs with significantly different intellectual property landscapes and improved pharmacological properties.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles
Systematic Structural Modifications of the 3-(1H-Indol-6-yl)morpholine Core
Structural modifications are a cornerstone of medicinal chemistry, used to optimize potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this involves altering both the indole (B1671886) and morpholine (B109124) rings.
The indole nucleus is a "privileged scaffold" in drug discovery, and its substitution pattern is critical for biological activity. chula.ac.thmdpi.com Modifications at various positions on the indole ring can drastically alter a compound's interaction with biological targets. chula.ac.th
N1 Position: The nitrogen atom of the indole ring (N1) is a crucial hydrogen bond donor. nih.gov Alkylation or substitution at this position, for instance with a methyl group, eliminates this hydrogen-bonding capability, which often leads to a significant decrease or complete loss of activity. nih.govnih.gov This suggests that the N-H group is essential for anchoring the molecule to a target, likely via interaction with a hydrogen bond acceptor like a carbonyl or nitrogen atom in a receptor's active site. nih.govmdpi.com In a series of N-(indol-3-ylglyoxylyl)-β-arylethylamines, all N1-methyl derivatives were found to be inactive. nih.gov
C2 and C3 Positions: These are often the most reactive positions on the indole ring. researchgate.net In the context of N-piperidinyl indole derivatives, moving a substituent from the C3 to the C2 position was found to increase potency and convert partial agonists into full agonists at the nociceptin opioid receptor. researchgate.net This highlights that the spatial arrangement of substituents directly attached to the indole core profoundly influences intrinsic activity.
C4 Position: The C4 position is notoriously difficult to functionalize directly. researchgate.net However, studies on C4-substituted indoles have shown that introducing groups at this position can be achieved using directing-group strategies. researchgate.net The impact of such substitutions is highly target-dependent and can influence the molecule's conformation and interaction with specific subpockets of a binding site.
C5 Position: Substitution at the C5 position can have varied effects. In some series, introducing substituents like methoxy or fluorine has been shown to be detrimental to receptor affinity. nih.gov Conversely, in the context of seco-duocarmycin analogs, a C5-methoxy group was found to be sufficient to maintain potent cytotoxic activity by enhancing DNA binding. nih.gov This indicates that the electronic and steric properties of C5 substituents are critical for optimizing interactions within the target's binding groove. nih.gov
C7 Position: The C7 position, adjacent to the indole nitrogen, is also a key site for modification. Directed C-H functionalization strategies have enabled the introduction of various groups at this position. researchgate.net The proximity of C7 to the N-H donor site means that substituents here can modulate the electronic properties of the indole ring and influence the orientation of the molecule in a binding pocket.
| Position | Modification | General Effect on Activity | Rationale / Example |
|---|---|---|---|
| N1 | Alkylation (e.g., -CH₃) | Often Abolishes Activity | Loss of critical N-H hydrogen bond donation. nih.govnih.gov |
| C2 vs. C3 | Isomeric Position of Substituent | Modulates Potency and Efficacy | Moving substituent from C3 to C2 increased potency in N-piperidinyl indoles. researchgate.net |
| C5 | Introduction of -OCH₃ or -F | Target-Dependent (Detrimental or Beneficial) | Detrimental for certain 5-HT₆ receptor ligands nih.gov, but beneficial for some cytotoxic agents. nih.gov |
| C6 | Linkage Point | Influences Molecular Shape and Binding | In bisindoles, a 6-6' linkage was superior to 5-5' or 5-6' linkages for activity. nih.govacs.org |
The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability. nih.govnih.gov Its structure offers multiple points for modification.
Morpholine Carbons: Substitution on the carbon atoms of the morpholine ring, particularly at the C2, C3, C5, or C6 positions, introduces steric bulk and can create chiral centers. researchgate.net This can lead to stereoselective interactions with a target. For example, the introduction of alkyl groups at the C3 position of the morpholine ring has been reported to increase anticancer activity in certain compound series. researchgate.nete3s-conferences.org Such substitutions can orient other parts of the molecule for optimal binding or provide additional hydrophobic interactions. nih.gov
| Position | Modification | General Effect on Activity/Properties | Rationale / Example |
|---|---|---|---|
| Nitrogen | Maintaining as a secondary amine | Enhances solubility and allows for ionic interactions | Weakly basic nature (pKa) is favorable for PK/PD properties. nih.govacs.org |
| Carbons (e.g., C3) | Alkylation | Can increase potency and target affinity | Provides additional steric/hydrophobic interactions and can improve orientation in the binding site. researchgate.nete3s-conferences.org |
In derivatives where the indole and another moiety are separated by a linker, the nature of this linker is critical. Studies on bis-indole derivatives connected by a phenyl linker have shown that the linker itself contributes to the molecule's biological profile. nih.govmdpi.com The length, rigidity, and chemical nature of a linker dictate the spatial relationship between the two connected pharmacophores. A rigid linker, like a phenyl group, restricts conformational flexibility, which can be advantageous if it pre-organizes the molecule into an active conformation. Flexible alkyl linkers, in contrast, allow the molecule to adopt various conformations to fit into a binding site.
Elucidation of Key Pharmacophoric Elements and Interaction Motifs
A pharmacophore is an abstract description of molecular features necessary for molecular recognition at a receptor. For the this compound scaffold, key elements include hydrogen bond donors and acceptors, and hydrophobic regions.
The indole N-H group is a potent hydrogen bond donor. nih.gov Its importance is consistently demonstrated in SAR studies where its removal or replacement leads to a loss of biological activity. nih.gov This interaction is critical for orienting the indole ring within a binding site and providing a strong anchoring point. The indole ring itself, being an aromatic system, can also participate in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged groups in the receptor pocket.
The morpholine moiety significantly contributes to the molecule's polarity and interaction profile. nih.gov
Morpholine Oxygen: The oxygen atom is a strong hydrogen bond acceptor. nih.govacs.org It can form hydrogen bonds with donor groups like the N-H of an amino acid backbone or the hydroxyl group of serine, threonine, or tyrosine residues in a target protein. researchgate.net This interaction is often a key component of the binding mode for morpholine-containing drugs. acs.org
Morpholine Nitrogen: As a weak base, the morpholine nitrogen is a proton acceptor at physiological pH. nih.gov In its protonated, cationic form, it can form strong ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate. In its neutral form, it can act as a hydrogen bond acceptor. nih.govnih.gov This dual capability makes it a versatile interaction motif, contributing to both binding affinity and favorable physicochemical properties like solubility. acs.org The presence of both the oxygen and nitrogen heteroatoms facilitates hydrogen bonding and allows for both hydrophilic and hydrophobic interactions. taylorandfrancis.com
: Hydrophobic Interactions of Aromatic and Aliphatic Moieties
The molecular architecture of this compound, which features a bicyclic aromatic indole ring system and a saturated aliphatic morpholine ring, dictates its interaction with biological macromolecules. The indole nucleus, with its planar structure and electron-rich π-system, is a well-established pharmacophore known to engage in various non-covalent interactions, including hydrophobic and aromatic (π-π stacking, cation-π) interactions. The morpholine moiety, while generally considered to be hydrophilic, can also participate in hydrophobic interactions, particularly its methylene (B1212753) groups.
The interplay between the hydrophobic character of the indole and morpholine moieties is critical for the biological activity of this class of compounds. The relative orientation of these two rings, as well as the nature and position of any substituents, can significantly impact the binding affinity and selectivity for a particular biological target. For instance, in a series of indole derivatives, the presence of a halogen atom at the C-5 position of the indole ring was found to increase the affinity for the serotonin (B10506) transporter (SERT), likely due to favorable hydrophobic and/or halogen bonding interactions. nih.gov
Investigation of Molecular Mechanism at Target Level (Non-Clinical Focus)
Enzyme Inhibition Studies: Mechanistic Insights
The inhibitory activity of these compounds is typically assessed using in vitro enzyme assays, which measure the ability of the compound to reduce the catalytic activity of the target enzyme. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is another important parameter that reflects the binding affinity of the inhibitor for the enzyme.
The following table presents representative enzyme inhibition data for compounds structurally related to this compound, illustrating the potential of this chemical scaffold as a source of enzyme inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Analog 1 | Cyclin-Dependent Kinase 9 (CDK9) | 0.115 | Not Reported | Not Reported |
| Analog 2 | Cyclin-Dependent Kinase 9 (CDK9) | 0.131 | Not Reported | Not Reported |
| Analog 3 | Cyclin-Dependent Kinase 9 (CDK9) | 0.142 | Not Reported | Not Reported |
| Analog 4 | Epidermal Growth Factor Receptor (EGFR) | 4.34 | Not Reported | Not Reported |
| Analog 5 | Human Epidermal Growth Factor Receptor 2 (HER2) | 2.28 | Not Reported | Not Reported |
Disclaimer: The data presented in this table is for analogous compounds and not for this compound itself. The specific inhibitory activity and mechanism of this compound may differ.
The mechanism of enzyme inhibition by these compounds often involves competitive binding to the ATP-binding site of the kinase. The indole and morpholine moieties can form key interactions with amino acid residues in this pocket, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the enzyme. Molecular docking studies are often employed to predict and rationalize the binding modes of these inhibitors within the enzyme's active site. mdpi.com
Receptor Binding Profiling: Affinity and Selectivity
Compounds containing the indole and morpholine scaffolds have been extensively investigated for their ability to bind to a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are important targets for the treatment of central nervous system disorders. nih.govnih.gov The affinity of a compound for a specific receptor is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The binding affinity is quantified by the inhibition constant (Ki) or the dissociation constant (Kd).
The following table provides a representative receptor binding profile for analogs of this compound, highlighting the potential for this chemical class to interact with key neurotransmitter receptors.
| Compound ID | Receptor Target | Ki (nM) |
| Analog A | Serotonin Transporter (SERT) | 6.85 |
| Analog B | Dopamine D2 Receptor | 307 |
| Analog C | Serotonin 5-HT1A Receptor | 27 |
| Analog D | Serotonin 5-HT2B Receptor | 36.3 |
| Analog E | Alpha-1A Adrenergic Receptor | 9.8 |
Disclaimer: The data presented in this table is for analogous compounds and not for this compound itself. The specific receptor binding profile of this compound may vary.
The selectivity of a compound for a particular receptor over others is a critical factor in drug development, as it can minimize off-target effects. The data for the analogs suggest that modifications to the indole and morpholine rings can significantly influence both the affinity and selectivity for different receptor subtypes. nih.govnih.gov For example, substitution on the indole ring has been shown to modulate the affinity for serotonin versus dopamine receptors. nih.gov
Protein-Ligand Complex Characterization (e.g., co-crystallography, spectroscopy)
The precise molecular interactions between a ligand and its protein target can be elucidated through various biophysical techniques, with X-ray co-crystallography being a particularly powerful method. This technique can provide a three-dimensional structure of the protein-ligand complex at atomic resolution, revealing the specific binding mode of the ligand and the key interactions it forms with the protein. nih.govresearchgate.netnih.govmdpi.com
While a co-crystal structure of this compound with a protein target has not been reported, studies on related indole and morpholine-containing inhibitors have provided valuable insights into their binding mechanisms. For instance, the co-crystal structure of a kinase inhibitor with its target enzyme can reveal how the indole and morpholine moieties orient themselves within the ATP-binding pocket and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), can also be used to characterize protein-ligand interactions. NMR can provide information about the conformation of the ligand when bound to the protein and can identify the amino acid residues involved in the interaction. SPR is a sensitive technique for measuring the kinetics of binding and dissociation, providing valuable information about the affinity and stability of the protein-ligand complex.
Metabolic Stability and Biotransformation Pathways (Non-Clinical)
In vitro Metabolic Stability Assays with Microsomes and Hepatocytes (Chemical Biology Focus)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes and hepatocytes are commonly employed in early drug discovery to assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.netnih.govnih.govmdpi.com
Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are used to evaluate phase I metabolism (e.g., oxidation, reduction, hydrolysis). Hepatocytes, which are intact liver cells, contain both phase I and phase II (conjugation) enzymes and provide a more complete picture of hepatic metabolism.
The metabolic stability of a compound is typically determined by incubating it with microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t1/2) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize the compound. researchgate.net
Below is a representative data table for the in vitro metabolic stability of analogs of this compound in human liver microsomes.
| Compound ID | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog X | > 60 | < 115.5 |
| Analog Y | 26 | 267 |
| Analog Z | 45 | 154 |
Disclaimer: The data presented in this table is for analogous compounds and not for this compound itself. The actual metabolic stability of this compound may differ.
The indole and morpholine moieties can both be sites of metabolism. The indole ring is susceptible to oxidation at various positions, while the morpholine ring can undergo N-dealkylation or oxidation. The specific biotransformation pathways for this compound would need to be determined through metabolite identification studies using techniques such as liquid chromatography-mass spectrometry (LC-MS). Understanding the metabolic liabilities of a compound is crucial for guiding medicinal chemistry efforts to design more stable and effective drug candidates.
Identification of Metabolites and Proposed Biotransformation Mechanisms
The biotransformation of xenobiotics is a critical process that determines their pharmacokinetic profile and biological activity. For the compound This compound , while specific metabolic studies are not extensively documented in the public domain, its metabolic fate can be predicted based on the well-established biotransformation pathways of its constituent indole and morpholine moieties. The metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily mediated by cytochrome P450 (CYP) enzymes and various transferases.
Phase I Metabolism:
The initial metabolic transformations of This compound are anticipated to involve oxidative reactions targeting both the indole and morpholine rings.
Hydroxylation of the Indole Ring: The indole nucleus is susceptible to aromatic hydroxylation at several positions, a common metabolic pathway for many indole-containing drugs nih.gov. The most probable sites for hydroxylation are the C4, C5, and C7 positions of the indole ring, leading to the formation of phenolic metabolites. Hydroxylation at the C2 or C3 position is also possible, which could lead to the formation of oxindole derivatives nih.gov. The electronic properties and steric accessibility of the indole ring in This compound will influence the regioselectivity of this hydroxylation.
Oxidation of the Morpholine Ring: The morpholine ring can undergo several oxidative transformations.
N-Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, leading to the formation of an N-oxide metabolite. This is a common metabolic pathway for secondary and tertiary amines.
C-Oxidation: Oxidation can occur at the carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen or oxygen atoms (α-carbons). Hydroxylation at these positions can result in unstable carbinolamines, which may undergo subsequent ring cleavage to form open-chain metabolites researchgate.net. Specifically, oxidation at C2 or C5 could lead to the opening of the morpholine ring.
Proposed Phase I Metabolites:
Based on these established pathways, a series of potential Phase I metabolites of This compound can be proposed.
| Metabolite ID | Proposed Structure Name | Metabolic Reaction | Metabolic Site |
|---|---|---|---|
| M1 | 3-(4-Hydroxy-1H-indol-6-yl)morpholine | Aromatic Hydroxylation | Indole Ring (C4) |
| M2 | 3-(5-Hydroxy-1H-indol-6-yl)morpholine | Aromatic Hydroxylation | Indole Ring (C5) |
| M3 | 3-(7-Hydroxy-1H-indol-6-yl)morpholine | Aromatic Hydroxylation | Indole Ring (C7) |
| M4 | 6-(Morpholin-3-yl)-1H-indol-2(3H)-one | Oxidation | Indole Ring (C2) |
| M5 | This compound N-oxide | N-Oxidation | Morpholine Ring (N) |
| M6 | 3-(1H-Indol-6-yl)morpholin-2-ol | C-Hydroxylation | Morpholine Ring (C2) |
| M7 | Ring-opened metabolite | Oxidative Ring Cleavage | Morpholine Ring |
Phase II Metabolism:
The hydroxylated metabolites formed during Phase I are susceptible to Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.
Glucuronidation: The phenolic hydroxyl groups introduced onto the indole ring can be conjugated with glucuronic acid, a common detoxification pathway.
Sulfation: Alternatively, these hydroxylated metabolites can undergo sulfation, where a sulfonate group is added.
Proposed Biotransformation Pathway:
Influence of Molecular Structure on Metabolic Lability
The molecular structure of This compound inherently contains features that are known to be susceptible to metabolic enzymes, thus influencing its metabolic lability. The presence of both an electron-rich aromatic system (indole) and a heterocyclic amine (morpholine) provides multiple sites for biotransformation.
Metabolic Hotspots:
Indole Ring: The indole ring is a well-known "metabolic hotspot" in many drug molecules. Its electron-rich nature makes it a prime substrate for oxidative enzymes, particularly cytochrome P450s nih.gov. The unsubstituted positions on the benzene (B151609) portion of the indole ring (C4, C5, and C7) are particularly prone to hydroxylation. The pyrrole (B145914) ring of the indole nucleus is also a site for oxidation. This inherent reactivity of the indole scaffold contributes significantly to the metabolic lability of the parent compound.
Morpholine Ring: The morpholine ring also presents several points of metabolic vulnerability. The secondary amine nitrogen is a site for N-oxidation. Furthermore, the carbon atoms adjacent to the heteroatoms (nitrogen and oxygen) are activated towards oxidation. Oxidative attack at these positions can lead to ring cleavage, a significant metabolic pathway for morpholine-containing compounds researchgate.net.
Structural Features Influencing Metabolic Stability:
The metabolic stability of This compound could be modulated by introducing specific structural modifications to block or hinder the metabolic "hotspots."
Substitution on the Indole Ring: Introducing substituents, such as fluorine or a methyl group, at the positions prone to hydroxylation (e.g., C4, C5, or C7) could block this metabolic pathway and potentially increase the metabolic half-life of the compound.
Modification of the Morpholine Ring: Altering the morpholine ring, for instance, by introducing substituents on the carbon atoms, could sterically hinder the approach of metabolic enzymes and reduce the likelihood of C-oxidation and subsequent ring opening. N-methylation of the morpholine nitrogen would create a tertiary amine, which might alter the rate and products of metabolism compared to the secondary amine.
The interplay between the electronic properties of the indole ring and the morpholine moiety can also influence metabolic lability. The electron-donating nature of the indole ring may influence the oxidation potential of the adjacent morpholine ring, potentially making it more or less susceptible to metabolism. A comprehensive understanding of these structure-metabolism relationships is crucial for the rational design of analogs with improved pharmacokinetic properties.
Applications As Chemical Probes and Research Tools
Contribution to Understanding Biological Pathways and ProcessesNo data available.
Further research and synthesis of 3-(1H-Indol-6-yl)morpholine would be required to determine its potential as a chemical probe or research tool. At present, it remains an uncharacterized compound in this context.
Concluding Perspectives and Future Research Directions
Unaddressed Challenges in the Synthesis and Characterization of Indole-Morpholine Hybrids
The construction of indole-morpholine hybrids, while promising, is not without its synthetic and analytical hurdles. A primary challenge lies in the selective functionalization of the indole (B1671886) ring. The indole nucleus possesses multiple reactive sites, and achieving regioselectivity, particularly at the C6 position to yield compounds like 3-(1H-Indol-6-yl)morpholine, can be complex. Traditional electrophilic substitution reactions on indoles often favor positions C3, C2, and N1, necessitating multi-step synthetic sequences or the use of protecting groups to achieve substitution at other positions.
Another significant challenge is the stereocontrolled synthesis of the morpholine (B109124) ring. Many biologically active morpholine-containing compounds are chiral, and their activity is often dependent on a specific stereoisomer. The synthesis of enantiomerically pure morpholines, especially when substituted, requires sophisticated asymmetric synthesis strategies or chiral resolution techniques, which can be costly and time-consuming.
Furthermore, the coupling of the indole and morpholine moieties can be problematic. The development of efficient and robust methods for the formation of the carbon-nitrogen or carbon-carbon bond linking the two heterocyclic systems is an ongoing area of research. These reactions must be compatible with the functional groups present on both rings to avoid undesired side reactions.
In terms of characterization, the unambiguous determination of the substitution pattern and the conformational analysis of the final hybrid molecules can be challenging. Spectroscopic techniques such as NMR are invaluable, but complex coupling patterns and potential for conformational isomerism can complicate spectral interpretation. X-ray crystallography provides definitive structural information but is contingent on obtaining suitable single crystals, which is not always feasible.
Emerging Methodologies for Efficient Scaffold Derivatization
To overcome the synthetic challenges, researchers are increasingly turning to modern synthetic methodologies for the efficient derivatization of indole and morpholine scaffolds. For the indole component, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have become powerful tools for introducing a wide range of substituents at specific positions of the indole ring. mdpi.com More recently, direct C-H activation/functionalization has emerged as a highly atom-economical and efficient strategy for indole derivatization, minimizing the need for pre-functionalized starting materials.
In the realm of morpholine synthesis, innovative approaches are continually being developed. These include catalytic asymmetric methods for the construction of chiral morpholines and the use of novel cyclization strategies. researchgate.net For instance, intramolecular cyclization reactions of appropriately functionalized amino alcohols can provide a direct route to the morpholine ring system. nih.gov
The derivatization of the "this compound" scaffold could leverage these emerging methodologies. For example, C-H activation could be explored for the direct introduction of functional groups onto the indole ring, while modern catalytic methods could be employed to synthesize a variety of substituted morpholine precursors for coupling to the indole nucleus.
| Methodology | Application to Indole-Morpholine Hybrids | Potential Advantages |
| Transition-Metal-Catalyzed Cross-Coupling | Functionalization of the indole ring at various positions. | High efficiency, broad substrate scope, and good functional group tolerance. |
| C-H Activation/Functionalization | Direct derivatization of the indole C-H bonds. | High atom economy, reduced synthetic steps, and access to novel derivatives. |
| Catalytic Asymmetric Synthesis | Enantioselective synthesis of chiral morpholine precursors. | Access to enantiomerically pure hybrids, crucial for studying stereospecific biological activities. |
| Flow Chemistry | Synthesis of indole and morpholine precursors and their coupling. | Improved reaction control, enhanced safety, and potential for scalability. epa.gov |
Advanced Computational Strategies for Predictive Modeling
Advanced computational strategies are playing an increasingly pivotal role in guiding the design and synthesis of novel bioactive molecules. mit.edu For indole-morpholine hybrids, computational modeling can provide valuable insights into their physicochemical properties, conformational preferences, and potential biological activities before their synthesis.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of these molecules, including their reactivity and spectral characteristics. This information can aid in predicting the most likely sites for chemical reactions and in interpreting experimental spectroscopic data.
Molecular docking simulations can be employed to predict the binding modes of indole-morpholine derivatives to specific biological targets, such as enzymes or receptors. nih.gov This can help in prioritizing synthetic targets and in designing molecules with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the role of solvent molecules. mdpi.com
These computational tools can be synergistically applied to the study of "this compound" and its derivatives. For instance, a virtual library of derivatives could be screened in silico to identify compounds with the highest predicted activity, which could then be prioritized for synthesis and experimental evaluation.
| Computational Method | Application in Indole-Morpholine Research | Predicted Outcomes |
| Quantum Mechanics (QM) | Calculation of electronic structure and reactivity. | Reaction pathways, spectroscopic properties, and molecular orbital energies. |
| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity, binding pose, and key intermolecular interactions. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-protein complexes. | Stability of binding, conformational changes, and solvent effects. |
Strategic Design Principles for Next-Generation Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The "this compound" scaffold could serve as a valuable starting point for the development of next-generation chemical probes.
Key design principles for converting a bioactive molecule into a chemical probe include:
Incorporation of a Reporter Tag: A reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a clickable handle (e.g., an alkyne or azide), is often incorporated into the molecule. This allows for the visualization, isolation, or identification of the target protein. unimi.it
Introduction of a Photoreactive Group: For target identification studies, a photoreactive group, such as a diazirine or a benzophenone, can be introduced. Upon photoactivation, this group forms a covalent bond with the target protein, enabling its subsequent identification by techniques like mass spectrometry. unimi.it
Optimization of Potency and Selectivity: The parent molecule's affinity and selectivity for the target must be maintained or even improved after the introduction of the reporter tag or photoreactive group.
Cell Permeability and Stability: The chemical probe must be able to cross cell membranes to reach its intracellular target and should be stable under physiological conditions.
Following these principles, "this compound" could be strategically modified to generate a library of chemical probes. For example, a linker could be attached to the morpholine nitrogen or a non-critical position on the indole ring, to which a variety of reporter tags could be appended. Computational modeling could be used to guide the placement of these modifications to minimize disruption of the molecule's interaction with its target.
Q & A
Q. What are the optimal synthetic routes for 3-(1H-Indol-6-yl)morpholine, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves coupling indole derivatives with morpholine precursors. A multi-step approach may include:
- Step 1 : Functionalization of 1H-indol-6-yl via Buchwald-Hartwig amination or nucleophilic substitution to introduce a reactive group (e.g., bromide) at the 3-position.
- Step 2 : Reaction with morpholine under catalytic conditions (e.g., Pd catalysts for cross-coupling or base-mediated SNAr reactions). Key parameters include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Optimize yields (>70%) by monitoring reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
- NMR : Compare experimental - and -NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, the morpholine ring protons resonate at δ 2.5–3.5 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement. Key metrics include R-factor (<0.05) and electron density maps to resolve bond angles and torsional strain in the indole-morpholine linkage .
Q. What strategies ensure the stability of this compound during storage and experimental use?
- Storage : Store at −20°C in anhydrous DMSO or under inert gas (N/Ar) to prevent oxidation.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include oxidized indole derivatives or morpholine ring-opened species .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
- Modifications : Introduce substituents (e.g., halogens, methyl groups) on the indole or morpholine rings to assess effects on target binding. For example, fluorination at the indole 4-position may enhance metabolic stability .
- Assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (IC values in cell lines) to identify pharmacophores. Use dose-response curves to quantify potency .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs or kinases). Validate with MD simulations (50–100 ns trajectories) to assess binding energy (ΔG < −8 kcal/mol) and ligand flexibility .
- QSAR models : Train models on indole-morpholine derivatives to predict logP, pKa, and bioavailability. Prioritize candidates with ClogP < 3 and topological polar surface area <60 Ų .
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Meta-analysis : Aggregate data from multiple sources (e.g., IC values, assay conditions) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data.
- Replication : Repeat key experiments under standardized conditions (e.g., cell line, passage number, serum concentration). Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Rodent studies : Administer via IV/PO routes (1–10 mg/kg) and measure plasma half-life (t), C, and AUC using LC-MS/MS. Monitor brain penetration via BBB permeability assays if targeting CNS disorders .
- Toxicity : Assess liver enzyme levels (ALT/AST) and histopathology after 28-day repeated dosing. Compare with positive controls (e.g., known hepatotoxins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
